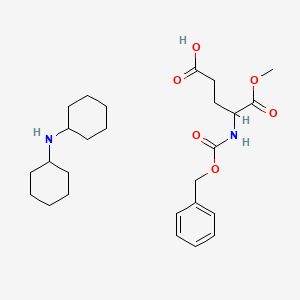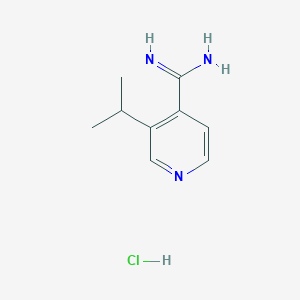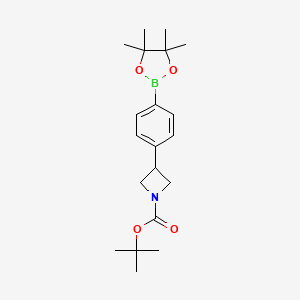![molecular formula C25H16O2 B13655197 9,9'-Spirobi[xanthene]](/img/structure/B13655197.png)
9,9'-Spirobi[xanthene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,9’-Spirobi[xanthene] is a spirocyclic compound that features a unique structure with two xanthene units connected through a central spiro carbon. This compound is known for its stability and interesting photophysical properties, making it a valuable material in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’-Spirobi[xanthene] typically involves a one-pot, non-solvent synthesis method. This method is advantageous due to its simplicity and cost-effectiveness. The reaction generally involves the use of phenol and other reagents under specific conditions to form the spirocyclic structure .
Industrial Production Methods
In industrial settings, the production of 9,9’-Spirobi[xanthene] can be scaled up using similar synthetic routes. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, is common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
9,9’-Spirobi[xanthene] undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can introduce different functional groups into the xanthene structure .
Scientific Research Applications
9,9’-Spirobi[xanthene] has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Employed in the development of fluorescent probes and sensors for biological imaging.
Medicine: Investigated for its potential use in drug delivery systems and therapeutic agents.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices .
Mechanism of Action
The mechanism of action of 9,9’-Spirobi[xanthene] involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a fluorescent probe by binding to target molecules and emitting light upon excitation. In electronic applications, its unique structure allows for efficient charge transport and light emission, making it an ideal material for OLEDs .
Comparison with Similar Compounds
Similar Compounds
Spiro[fluorene-9,9’-xanthene]: Similar in structure but with different photophysical properties.
Spiro[acridine-9,9’-xanthene]: Features an acridine unit, leading to different electronic properties .
Uniqueness
9,9’-Spirobi[xanthene] is unique due to its stability, ease of synthesis, and versatile applications. Its spirocyclic structure provides distinct photophysical properties that are advantageous in various fields, from biological imaging to electronic devices .
Properties
Molecular Formula |
C25H16O2 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
9,9'-spirobi[xanthene] |
InChI |
InChI=1S/C25H16O2/c1-5-13-21-17(9-1)25(18-10-2-6-14-22(18)26-21)19-11-3-7-15-23(19)27-24-16-8-4-12-20(24)25/h1-16H |
InChI Key |
VKKRGFDLDAZZEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3(C4=CC=CC=C4O2)C5=CC=CC=C5OC6=CC=CC=C36 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


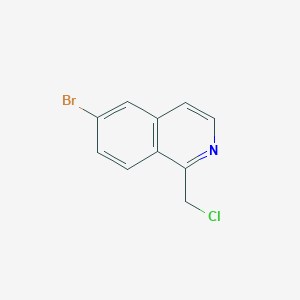
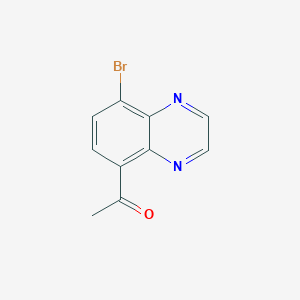
![2-(4-([5-(Trifluoromethyl)-2-Pyridyl]Oxy)Phenyl)Acetonitrile](/img/structure/B13655138.png)
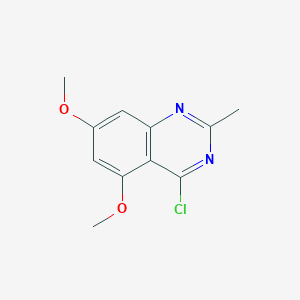
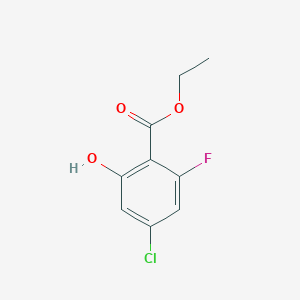
![[[2,2'-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-bis(1,1-dimethylethyl)phenolato-|EO]](2-)](4-methylbenzenesulfonato-|EO)cobalt](/img/structure/B13655148.png)
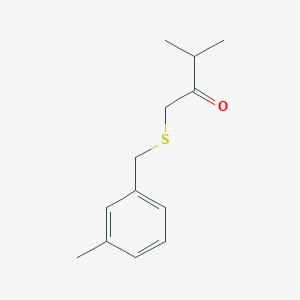
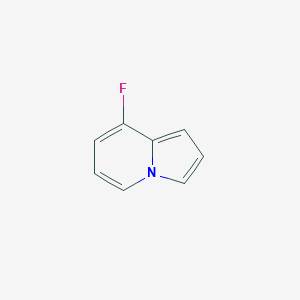
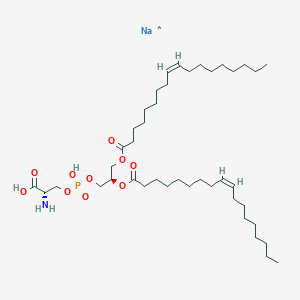
![{[2-Oxo-1,2-bis(pyridin-2-yl)ethylidene]amino}thiourea](/img/structure/B13655161.png)
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-5-ol](/img/structure/B13655178.png)
